molecular formula C17H17NO4 B340789 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate

Cat. No.: B340789
M. Wt: 299.32 g/mol
InChI Key: BBHXKKXMVRHIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxooctahydro-methanoisoindolyl group attached to a phenyl acetate moiety, making it a subject of interest in synthetic chemistry and material science.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] acetate

InChI

InChI=1S/C17H17NO4/c1-9(19)22-13-4-2-3-12(8-13)18-16(20)14-10-5-6-11(7-10)15(14)17(18)21/h2-4,8,10-11,14-15H,5-7H2,1H3

InChI Key

BBHXKKXMVRHIGH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the dioxooctahydro-methanoisoindolyl core, followed by esterification with phenyl acetate. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures

Scientific Research Applications

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl hexanoate
  • 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl heptanoate
  • 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl decanoate

Uniqueness

Compared to similar compounds, 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate stands out due to its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly valuable in synthetic applications where precise control over chemical transformations is required.

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